molecular formula C9H11ClFNO2 B14042469 (R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

Cat. No.: B14042469
M. Wt: 219.64 g/mol
InChI Key: VLBBQHNQBPMSSN-DDWIOCJRSA-N
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Description

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorinated aromatic ring, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzoic acid.

    Formation of Intermediate: The benzoic acid derivative undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.

    Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reactions.

    Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction rates and product formation.

    Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and proteins, influencing their activity and function.

    Pathways Involved: It modulates biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride.

    5-Fluoro-2-methoxybenzoic acid: Another fluorinated aromatic compound with similar chemical properties.

    5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid: A compound with a similar fluorinated aromatic structure used in pharmaceutical research.

Uniqueness

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a fluorinated aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1

InChI Key

VLBBQHNQBPMSSN-DDWIOCJRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C(=O)O)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl

Origin of Product

United States

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